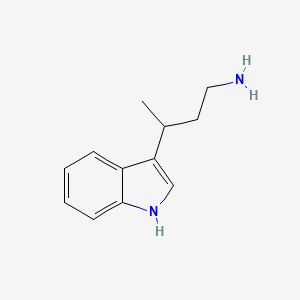
3-(1H-indol-3-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-3-yl)butan-1-amine: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in a variety of bioactive molecules, making it a significant target for synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Buchwald-Hartwig Arylation: This method involves the coupling of aryl halides with amines using palladium catalysts.
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of high-pressure reactors, specialized catalysts, and purification techniques such as chromatography .
化学反应分析
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the indole ring or the side chains.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while reduction can yield various reduced indole derivatives .
科学研究应用
Chemistry: Indole derivatives are widely used in synthetic chemistry as building blocks for more complex molecules. They are also used as ligands in coordination chemistry .
Biology: In biological research, indole derivatives are studied for their potential as therapeutic agents. They have shown activity against a variety of biological targets, including enzymes and receptors .
Medicine: Indole derivatives have been investigated for their potential use in treating diseases such as cancer, inflammation, and infectious diseases. They are also used as intermediates in the synthesis of pharmaceutical drugs .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals .
作用机制
The mechanism of action of 3-(1H-indol-3-yl)butan-1-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer .
相似化合物的比较
Tryptamine: Tryptamine is a naturally occurring indole derivative that is structurally similar to 3-(1H-indol-3-yl)butan-1-amine.
Indole-3-acetic acid: This compound is a plant hormone that regulates growth and development in plants.
Uniqueness: this compound is unique due to its specific structure and the presence of the butan-1-amine side chain. This structural feature may confer unique biological activities and properties compared to other indole derivatives .
属性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC 名称 |
3-(1H-indol-3-yl)butan-1-amine |
InChI |
InChI=1S/C12H16N2/c1-9(6-7-13)11-8-14-12-5-3-2-4-10(11)12/h2-5,8-9,14H,6-7,13H2,1H3 |
InChI 键 |
BKBIHYWPZTVITO-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN)C1=CNC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















